4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 477238-09-8
VCID: VC6809220
InChI: InChI=1S/C29H26N6O2/c1-21-6-5-9-25(18-21)34-19-26(22-7-3-2-4-8-22)27-28(30-20-31-29(27)34)33-16-14-32(15-17-33)23-10-12-24(13-11-23)35(36)37/h2-13,18-20H,14-17H2,1H3
SMILES: CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6
Molecular Formula: C29H26N6O2
Molecular Weight: 490.567

4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

CAS No.: 477238-09-8

Cat. No.: VC6809220

Molecular Formula: C29H26N6O2

Molecular Weight: 490.567

* For research use only. Not for human or veterinary use.

4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine - 477238-09-8

Specification

CAS No. 477238-09-8
Molecular Formula C29H26N6O2
Molecular Weight 490.567
IUPAC Name 7-(3-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C29H26N6O2/c1-21-6-5-9-25(18-21)34-19-26(22-7-3-2-4-8-22)27-28(30-20-31-29(27)34)33-16-14-32(15-17-33)23-10-12-24(13-11-23)35(36)37/h2-13,18-20H,14-17H2,1H3
Standard InChI Key SNUYWONGUFUTRI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is C29H26N6O2, with a molecular weight of 490.567 g/mol. Its IUPAC name, 7-(3-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine, reflects the substitution pattern:

  • A pyrrolo[2,3-d]pyrimidine core serves as the central scaffold.

  • 4-(4-Nitrophenyl)piperazin-1-yl and phenyl groups occupy positions 4 and 5, respectively.

  • An m-tolyl group (3-methylphenyl) is attached at position 7.

The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups creates a polarized electronic environment, influencing reactivity and binding interactions .

PropertyValue
CAS No.477238-09-8
Molecular FormulaC29H26N6O2
Molecular Weight490.567 g/mol
IUPAC Name7-(3-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
SMILESCC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3)C4=C2N=CN=C4N5CCN(CC5)C6=CC=C(C=C6)N+[O-]

Synthesis and Chemical Reactivity

Reaction Optimization

Critical parameters for high yield and purity include:

  • Temperature control (45°C for cyclization ).

  • pH adjustment (target pH 3–5 during workup ).

  • Solvent selection (heptane for precipitation ).

Biological Activity and Mechanism

Kinase Inhibition

Pyrrolo[2,3-d]pyrimidines are recognized as ATP-competitive kinase inhibitors, disrupting signaling pathways in cancer and inflammatory diseases . The nitro group enhances binding affinity to kinase active sites, while the m-tolyl group improves lipophilicity and membrane permeability .

Anticancer Efficacy

In vitro studies on analogous compounds demonstrate potent activity against MDA-MB-468 breast cancer cells (IC50: 6.17 µM), surpassing doxorubicin in selectivity for cancerous over normal cells . Structural similarities suggest the target compound may share this profile, though direct assays are pending.

ADMET Predictions

Therapeutic Applications and Future Directions

Oncology

The compound’s kinase-inhibitory activity positions it as a candidate for:

  • JAK/STAT pathway inhibition (relevant in myeloproliferative disorders).

  • EGFR tyrosine kinase targeting (non-small cell lung cancer) .

Neuropharmacology

Piperazine derivatives are explored for 5-HT receptor modulation, suggesting potential in depression and anxiety disorders.

Challenges and Innovations

  • Solubility enhancement via prodrug strategies (e.g., phosphate esters).

  • Selectivity optimization through structure-activity relationship (SAR) studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator